molecular formula C19H22O3 B14631985 4-Propoxyphenyl 4-propylbenzoate CAS No. 53132-09-5

4-Propoxyphenyl 4-propylbenzoate

Cat. No.: B14631985
CAS No.: 53132-09-5
M. Wt: 298.4 g/mol
InChI Key: RSFBOJMNZYPJOE-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 4-propylbenzoate is a benzoate ester derivative characterized by a 4-propoxy-substituted phenyl group and a 4-propyl-substituted benzoate moiety. The compound’s molecular structure suggests moderate lipophilicity due to the presence of alkyl (propyl) and alkoxy (propoxy) groups, which are known to influence solubility, reactivity, and biological activity. Such esters are often studied for applications in pharmaceuticals, liquid crystals, or specialty chemicals .

Properties

CAS No.

53132-09-5

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-propoxyphenyl) 4-propylbenzoate

InChI

InChI=1S/C19H22O3/c1-3-5-15-6-8-16(9-7-15)19(20)22-18-12-10-17(11-13-18)21-14-4-2/h6-13H,3-5,14H2,1-2H3

InChI Key

RSFBOJMNZYPJOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-propylbenzoate typically involves the esterification reaction between 4-propoxyphenol and 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-propylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-propoxybenzoic acid and 4-propylbenzoic acid.

    Reduction: Formation of 4-propoxyphenol and 4-propylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Propoxyphenyl 4-propylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-propylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These products can then interact with various enzymes and receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Alkoxy vs. Alkyl Chains : The propoxy group in the target compound introduces oxygen, increasing polarity slightly compared to purely alkyl-substituted analogs like 4-pentylphenyl 4-propylbenzoate. This may improve solubility in polar solvents .
  • Chain Length Effects : Longer alkoxy/alkyl chains (e.g., pentyl) enhance lipophilicity (higher LogP), which correlates with improved lipid membrane penetration but reduced aqueous solubility .

Anticonvulsant Thiazolotriazole Derivatives

  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) :
    • Exhibits dual activity in MES (ED₅₀ = 63.4 mg/kg) and PTZ (ED₅₀ = 63.4 mg/kg) seizure models.
    • Protective Index (PI) = 1.7, outperforming carbamazepine (PI = 1.5) in the PTZ test .
    • Comparison : While the target compound lacks the thiazolotriazole core, the 4-propoxy group may contribute to similar anticonvulsant mechanisms by modulating neuronal ion channels.

Liquid Crystal Precursors

  • 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate :
    • Features a cyclohexyl group, enhancing rigidity and mesomorphic stability for liquid crystal applications.
    • Comparison : The target compound’s linear propyl/propoxy substituents may reduce mesophase stability compared to cyclohexyl-containing analogs .

Reactivity and Stability Comparisons

  • 4-Propoxyphenyl Trifluoromethanesulfonate :
    • Contains a triflate group, a superior leaving group, making it highly reactive in nucleophilic substitutions.
    • Comparison : The benzoate ester in the target compound is less reactive, favoring stability under physiological conditions .
  • Methyl 4-Fluorobenzoate :
    • Electron-withdrawing fluorine increases ester hydrolysis susceptibility.
    • Comparison : The electron-donating propoxy group in the target compound may slow hydrolysis, enhancing metabolic stability .

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